INH1
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, also known as INH1, is the Hec1/Nek2 mitotic pathway . Hec1 is a conserved mitotic regulator critical for spindle checkpoint control, kinetochore functionality, and cell survival . Overexpression of Hec1 has been detected in a variety of human cancers and is linked to poor prognosis of primary breast cancers .
Mode of Action
This compound specifically disrupts the Hec1/Nek2 interaction via direct Hec1 binding . This disruption leads to a reduction of kinetochore-bound Hec1 as well as a global decrease in Nek2 protein level .
Biochemical Pathways
The Hec1/Nek2 pathway is a key biochemical pathway affected by this compound . This pathway plays a crucial role in the regulation of mitosis, including chromosome condensation, migration, and spindle assembly checkpoint signaling . Disruption of this pathway by this compound leads to metaphase chromosome misalignment and spindle aberrancy .
Pharmacokinetics
It is known that this compound is a small molecule that can permeate cells
Result of Action
The disruption of the Hec1/Nek2 interaction by this compound leads to metaphase chromosome misalignment, spindle aberrancy, and eventually cell death . This compound effectively inhibits the proliferation of multiple human breast cancer cell lines in culture . Furthermore, treatment with this compound retards tumor growth in a nude mouse model bearing xenografts derived from the human breast cancer line MDA-MB-468, with no apparent side effects .
Action Environment
The action, efficacy, and stability of this compound, like many other compounds, can be influenced by various environmental factors. These can include the physical environment of the cells (such as temperature and pH), the presence of other biochemical substances, and the overall health status of the organism . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of INH1 involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-aminobenzamide in the presence of a base. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
INH1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole ring and the benzamide moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions typically occur in polar aprotic solvents like DMSO or DMF at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the benzamide moiety .
Scientific Research Applications
It has shown promising results in inhibiting the proliferation of multiple human cancer cell lines, including breast cancer, cervical cancer, and colon cancer . The compound disrupts the Hec1/Nek2 interaction, leading to defective kinetochore localization and reduced cellular Nek2 protein levels. This results in mitotic arrest, chromosome misalignment, spindle abnormalities, and ultimately cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
TH-39: Another compound that targets the Hec1/Nek2 interaction.
Aurora Kinase Inhibitors: These compounds target mitotic kinases involved in spindle formation and chromosome segregation.
Uniqueness of INH1
This compound is unique in its specific targeting of the Hec1/Nek2 interaction, which is a novel mitotic pathway for cancer intervention. Unlike other mitotic inhibitors that target microtubules or kinases, this compound directly disrupts the protein-protein interaction between Hec1 and Nek2, leading to selective cancer cell apoptosis with minimal effects on normal cells .
Properties
CAS No. |
313553-47-8 |
---|---|
Molecular Formula |
C18H17ClN2OS |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C18H16N2OS.ClH/c1-12-8-9-15(13(2)10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14;/h3-11H,1-2H3,(H,19,20,21);1H |
InChI Key |
DYJVVODHGPIUPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C.Cl |
Synonyms |
factor XIIa inhibitor INH(1) INH1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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